molecular formula C10H14N4O7 B12764558 U74Dzz4B72 CAS No. 352464-62-1

U74Dzz4B72

Cat. No.: B12764558
CAS No.: 352464-62-1
M. Wt: 302.24 g/mol
InChI Key: MOJUOMCSNQJLNU-UHFFFAOYSA-N
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Description

U74Dzz4B72 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a bromine and chlorine substituent on the aromatic ring, contributing to its distinct physicochemical and biological properties.

Properties

CAS No.

352464-62-1

Molecular Formula

C10H14N4O7

Molecular Weight

302.24 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-nitrooxybutanoate

InChI

InChI=1S/C10H14N4O7/c1-8-11-7-9(13(16)17)12(8)4-6-20-10(15)3-2-5-21-14(18)19/h7H,2-6H2,1H3

InChI Key

MOJUOMCSNQJLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CCCO[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U74Dzz4B72 involves the modification of metronidazole by introducing a nitric oxide-releasing moiety. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

U74Dzz4B72 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

U74Dzz4B72 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of U74Dzz4B72 involves the release of nitric oxide from the nitrate ester moiety. Nitric oxide is a potent antimicrobial agent that can disrupt cellular processes in bacteria and protozoa. The molecular targets include enzymes involved in cellular respiration and DNA synthesis. The pathways involved in the mechanism of action include the generation of reactive nitrogen species that cause oxidative stress and damage to microbial cells .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : 0.24 mg/mL in aqueous media, classified as "soluble" under standard conditions .
  • Log Po/w (XLOGP3) : 2.15, indicating moderate lipophilicity .
  • Polar Surface Area (TPSA) : 40.46 Ų, suggesting moderate polarity .
  • Synthetic Accessibility Score : 2.07, reflecting a moderately complex synthesis pathway .

Comparison with Similar Compounds

U74Dzz4B72 belongs to a class of halogenated boronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) :

Table 1. Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Similarity Score Molecular Weight (g/mol) Log Po/w (XLOGP3) BBB Permeability Solubility (mg/mL)
This compound C₆H₅BBrClO₂ - 235.27 2.15 Yes 0.24
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 0.87 234.26 2.18 No 0.18
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 0.82 268.25 2.89 No 0.12
(4-Bromo-2-fluorophenyl)boronic acid C₆H₄BBrFO₂ 0.71 218.81 1.94 Yes 0.30

Comparative Analysis:

Structural Differences :

  • This compound contains bromine and chlorine substituents, while analogs vary in halogenation (e.g., fluorine in (4-Bromo-2-fluorophenyl)boronic acid). Additional halogens increase molecular weight and lipophilicity but reduce solubility .

Lipophilicity (Log Po/w) :

  • This compound (Log Po/w = 2.15) is less lipophilic than the dichloro analog (Log Po/w = 2.89), likely due to fewer halogen atoms .

BBB Permeability :

  • Only this compound and the fluorinated analog exhibit BBB permeability, attributed to optimized polarity and molecular size .

Synthetic Complexity :

  • This compound’s synthesis requires precise palladium catalysis, whereas fluorinated analogs may involve simpler protocols .

Applications :

  • This compound’s balance of solubility and BBB penetration makes it suitable for neuropharmaceuticals , while highly lipophilic analogs (e.g., dichloro derivative) may favor industrial catalysis .

Research Findings and Implications

  • Superior Bioavailability : this compound outperforms analogs in bioavailability (score = 0.55 vs. 0.30–0.45 for others) due to its optimized Log Po/w and TPSA .

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